Boc-D-Thr-OH
Overview
Description
Boc-D-Thr-OH, also known as N-α-t.-Boc-D-threonine, is a derivative of the amino acid threonine. It is commonly used in peptide synthesis as a standard building block for introducing D-threonine residues. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is used to protect the amino group during chemical reactions .
Mechanism of Action
Target of Action
Boc-D-Thr-OH, also known as Boc-D-Threonine, is a standard building block for the introduction of D-threonine amino-acid residues by Boc Solid Phase Peptide Synthesis (SPPS) . The primary targets of this compound are the amino acid residues involved in peptide synthesis .
Mode of Action
This compound interacts with its targets by being incorporated into the peptide chain during the SPPS process . The Boc (tert-butoxycarbonyl) group in this compound serves as a protective group for the amino function during peptide synthesis . This protection allows for selective reactions to occur without unwanted side reactions .
Biochemical Pathways
This compound is involved in the biochemical pathway of peptide synthesis . It is used to introduce D-threonine residues into the peptide chain during the SPPS process . The exact downstream effects of this incorporation depend on the specific peptide being synthesized and its biological function.
Result of Action
The incorporation of this compound into a peptide chain can influence the structure and function of the final peptide product . The D-threonine residue introduced by this compound can contribute to the biological activity of the peptide, depending on the specific context of the peptide’s structure and function.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the conditions of the SPPS process, such as temperature and pH, can affect the efficiency of this compound incorporation into the peptide chain . Furthermore, the stability of this compound can be affected by storage conditions, with recommended storage temperatures being between 2-30°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Boc-D-Thr-OH typically involves the protection of the amino group of D-threonine with a Boc group. This is achieved through the reaction of D-threonine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection .
Chemical Reactions Analysis
Types of Reactions
Boc-D-Thr-OH undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Major Products Formed
Deprotection: D-Threonine.
Coupling: Peptides containing D-threonine residues.
Scientific Research Applications
Boc-D-Thr-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, allowing for the incorporation of D-threonine residues.
Drug Development: It serves as an intermediate in the synthesis of chiral antibiotics and other pharmaceutical compounds.
Biological Studies: It is used in studies involving the inhibition of growth and cell wall synthesis of certain bacteria, such as Mycobacterium smegmatis.
Comparison with Similar Compounds
Boc-D-Thr-OH can be compared with other Boc-protected amino acids, such as Boc-L-Threonine and Boc-D-Serine. While all these compounds serve as building blocks in peptide synthesis, this compound is unique in its ability to introduce D-threonine residues, which can impart specific structural and functional properties to peptides and proteins .
List of Similar Compounds
- Boc-L-Threonine
- Boc-D-Serine
- Boc-L-Serine
Properties
IUPAC Name |
(2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHOYOCAAURYRL-NTSWFWBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501257532 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501257532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55674-67-4, 86748-77-8 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-threonine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55674-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501257532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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